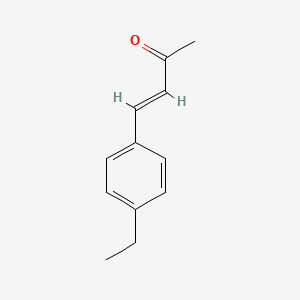

4-(4-Ethylphenyl)but-3-en-2-one

Description

4-(4-Ethylphenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=O and C=C bonds) and a 4-ethyl-substituted phenyl group. This structural motif confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

94723-89-4 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(E)-4-(4-ethylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C12H14O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+ |

InChI Key |

HROYTUBGASOINW-SNAWJCMRSA-N |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires a protecting group to ensure selectivity and prevent side reactions. The process involves the following steps:

- Protection of the carbonyl group in ethyl acetoacetate using ethylene glycol and p-toluenesulfonic acid.

- Reaction of the protected compound with phenylmagnesium bromide to form a tertiary alcohol.

- Removal of the protecting group under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Ethylphenyl)but-3-en-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The compounds compared here share the core but-3-en-2-one backbone but differ in the substituents on the phenyl ring. Key analogs include:

Substituent Impact:

- Electron-donating groups (e.g., 4-ethyl, 4-dimethylamino, 3,4-dimethoxy): Enhance conjugation, red-shift UV-Vis absorption, and improve nonlinear optical (NLO) properties. For example, the dimethylamino group in (E)-4-(4-dimethylaminophenyl)but-3-en-2-one shifts λₘₐₓ to 375 nm, compared to 323 nm for the nitro-substituted analog .

- Electron-withdrawing groups (e.g., 4-nitro, 2,4-dichloro): Reduce electron density, blue-shift absorption, and increase thermal stability. The nitro group also enhances third-order nonlinear susceptibility (Reχ³) in optical studies .

- Halogen substituents (e.g., 2,4-dichloro): Introduce steric bulk and alter solubility, as seen in 4-(2,4-dichlorophenyl)but-3-en-2-one, which has a higher melting point (83–85°C) .

Optical and Electronic Properties

Nonlinear Optical (NLO) Behavior:

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one exhibits significant NLO activity due to its strong intramolecular charge transfer (ICT) between the electron-rich dimethylamino group and the enone system. Z-scan measurements at 0.02 M in ethyl acetate revealed a nonlinear refractive index (n₂) of 1.2 × 10⁻¹⁵ cm²/W and absorption coefficient (β) of 0.8 cm/GW .

- (E)-4-(4-Nitrophenyl)but-3-en-2-one shows lower NLO performance (n₂ = 0.7 × 10⁻¹⁵ cm²/W, β = 0.5 cm/GW) due to reduced ICT efficiency .

UV-Vis Absorption:

Substituents directly influence λₘₐₓ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.